molecular formula C6H6N4O B11482145 3-methyl-4-(1H-pyrazol-5-yl)-1,2,5-oxadiazole

3-methyl-4-(1H-pyrazol-5-yl)-1,2,5-oxadiazole

Cat. No.: B11482145
M. Wt: 150.14 g/mol
InChI Key: KRGRWAXCMTXFMP-UHFFFAOYSA-N
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Description

3-methyl-4-(1H-pyrazol-5-yl)-1,2,5-oxadiazole is a heterocyclic compound that contains both pyrazole and oxadiazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-methyl-4-(1H-pyrazol-5-yl)-1,2,5-oxadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-1-phenyl-1H-pyrazol-5-amine with a nitrile oxide, which is generated in situ from a corresponding oxime and an oxidizing agent . The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature.

Industrial Production Methods

For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3-methyl-4-(1H-pyrazol-5-yl)-1,2,5-oxadiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives .

Scientific Research Applications

3-methyl-4-(1H-pyrazol-5-yl)-1,2,5-oxadiazole has several applications in scientific research:

Mechanism of Action

The mechanism by which 3-methyl-4-(1H-pyrazol-5-yl)-1,2,5-oxadiazole exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may interact with enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-methyl-4-(1H-pyrazol-5-yl)-1,2,5-oxadiazole is unique due to the presence of both pyrazole and oxadiazole rings, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C6H6N4O

Molecular Weight

150.14 g/mol

IUPAC Name

3-methyl-4-(1H-pyrazol-5-yl)-1,2,5-oxadiazole

InChI

InChI=1S/C6H6N4O/c1-4-6(10-11-9-4)5-2-3-7-8-5/h2-3H,1H3,(H,7,8)

InChI Key

KRGRWAXCMTXFMP-UHFFFAOYSA-N

Canonical SMILES

CC1=NON=C1C2=CC=NN2

Origin of Product

United States

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